molecular formula C10H8N2O2 B13754143 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal

Cat. No.: B13754143
M. Wt: 188.18 g/mol
InChI Key: KIMXFWMZSNODLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal typically involves the condensation of an aldehyde with a benzimidazole derivative. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal stands out due to its unique combination of an aldehyde group and a benzimidazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-oxopropanal

InChI

InChI=1S/C10H8N2O2/c13-6-7(14)5-10-11-8-3-1-2-4-9(8)12-10/h1-4,6H,5H2,(H,11,12)

InChI Key

KIMXFWMZSNODLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.